Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dihydroxy-5-nitro-

Photophysics Photoinduced Electron Transfer Fluorescence Quenching

5-Nitrofluorescein (3',6'-dihydroxy-5-nitrospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one) is a nitro-substituted xanthene dye belonging to the fluorescein family. The presence of the strong electron-withdrawing nitro group on the phthalic ring fundamentally alters the compound's photophysics relative to the parent fluorophore, primarily by introducing an efficient intramolecular photoinduced electron transfer (PET) deactivation pathway.

Molecular Formula C₂₀H₁₁NO₇
Molecular Weight 377.3 g/mol
CAS No. 3326-35-0
Cat. No. B015265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dihydroxy-5-nitro-
CAS3326-35-0
Synonyms3’,6’-Dihydroxy-5-nitro-spiro[isobenzofuran-1(3H),9’-[9H]xanthen]-3-one;  5-Nitrofluorescein; 
Molecular FormulaC₂₀H₁₁NO₇
Molecular Weight377.3 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1[N+](=O)[O-])C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O
InChIInChI=1S/C20H11NO7/c22-11-2-5-15-17(8-11)27-18-9-12(23)3-6-16(18)20(15)14-4-1-10(21(25)26)7-13(14)19(24)28-20/h1-9,22-23H
InChIKeyUACQOMKZFGNRBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Nitrofluorescein (CAS 3326-35-0) – Core Physicochemical Identity and Class Context for Procurement


5-Nitrofluorescein (3',6'-dihydroxy-5-nitrospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one) is a nitro-substituted xanthene dye belonging to the fluorescein family. The presence of the strong electron-withdrawing nitro group on the phthalic ring fundamentally alters the compound's photophysics relative to the parent fluorophore, primarily by introducing an efficient intramolecular photoinduced electron transfer (PET) deactivation pathway [1]. This quenching mechanism defines its utility as a non-fluorescent or weakly fluorescent intermediate. The compound is a crystalline solid, soluble in acetone, methanol, and aqueous NaOH, with a predicted pKa of 9.29 and a melting point above 300 °C . It serves as the key regioisomerically pure precursor for 5-aminofluorescein and fluorescein-5-isothiocyanate (5-FITC), distinguishing it from its 6-nitro isomer [2].

1 Regioisomerically pure precursor for 5-FITC synthesis workflow
2 PET-quenched non-fluorescent intermediate; supports turn-on probe design
3 Distinct from 6-nitro isomer; ensures correct conjugate identity and mobility

Why Fluorescein or 6-Nitrofluorescein Cannot Substitute for 5-Nitrofluorescein (CAS 3326-35-0)


Nitro-substituted fluoresceins are not interchangeable fluorophores. The position of the nitro group (5- vs. 6-) dictates regioisomeric identity and downstream conjugate properties, while the presence of the nitro group itself fundamentally suppresses fluorescence via a donor-excited photoinduced electron transfer (d-PeT) mechanism absent in unsubstituted fluorescein [1]. The 5-nitro isomer yields 5-aminofluorescein and ultimately 5-FITC upon reduction and derivatization; the 6-nitro isomer yields 6-FITC. These two FITC isomers exhibit different reactivities toward proteins and their conjugates can elute under different chromatographic conditions or migrate differently in electrophoretic gels . Consequently, substituting the wrong nitrofluorescein isomer irreversibly alters the molecular identity of the final bioconjugate, compromising experimental reproducibility and regulatory compliance in diagnostic applications.

Regioisomer 6-Nitro isomer yields 6-FITC with different conjugate mobility; assay reproducibility may shift.
Parent fluorophore Unsubstituted fluorescein lacks nitro reduction activation; cannot serve as turn-on precursor.
Isomeric mixture Regioisomeric contamination alters chromatographic/electrophoretic profiles; limits direct substitution.

Quantitative Differentiation Evidence for 5-Nitrofluorescein (CAS 3326-35-0) Against Closest Analogs


PET Rate Constant Quantifies Fluorescence Quenching Efficiency vs. Fluorescein and Amino Analogs

The nitro group on the phenyl moiety of 5-nitrofluorescein quenches fluorescence via a donor-excited PET (d-PeT) mechanism. The PET rate constant for the nitro derivative was measured as 0.67 × 10⁹ s⁻¹, which is over three times larger than the radiative rate constant of fluorescein (0.20 × 10⁹ s⁻¹), explaining the near-complete suppression of emission. For comparison, the amino analog exhibits an even faster PET rate (>4.79 × 10⁹ s⁻¹) [1].

PET Rate Constant
Head-to-head
k_PET(nitro) / k_r(fluorescein) = 3.35-fold; amino analog k_PET > 7.1× higher
Supports turn-on probe development; reported quenching efficiency
Direct photophysical measurement; solution-phase time-resolved
Photophysics Photoinduced Electron Transfer Fluorescence Quenching

Solvent-Dependent Quantum Yield Inversion Distinguishes 5-Nitrofluorescein from Aminofluorescein Isomers

The dianion (R²⁻) of 4′-nitrofluorescein (synonymous with 5-nitrofluorescein) exhibits a unique solvent-dependent emission profile: it is practically non-fluorescent in aprotic solvents such as DMSO or acetonitrile, but its quantum yield increases to a measurable extent in alcohols or water. This behavior is opposite to that of the corresponding aminofluorescein dianions, which are brightly fluorescent in aprotic solvents but quenched in water [1].

Solvent QY Inversion
Head-to-head
Nitro dianion brightens in protic solvents; amino dianions quench in water
Enables pro-fluorophore use in aqueous biological assays
Opposite solvent response polarity; qualitative inversion reported
Solvatochromism Quantum Yield Protic Solvents

Regioisomeric λmax Shift Enables Spectroscopic Discrimination from 6-Nitro and 3′-Nitro Isomers

The absorption maximum (λmax) of the R²⁻ dianion in water is regioisomer-dependent. The λmax values for the 3′- and 6′-nitro derivatives are 7–10 nm bathochromically shifted relative to those of the 4′- and 5′-nitro derivatives (the latter corresponding to the title compound) [1]. This shift provides a straightforward spectroscopic fingerprint for verifying regioisomeric purity.

λmax Shift (ID)
Head-to-head
Δλmax = 7–10 nm hypsochromic for 5-nitro vs. 3′/6′-nitro dianions in water
Enables UV-Vis QC verification of regioisomeric purity
Standard spectrophotometer resolution; aqueous dianion form
Absorption Spectroscopy Regioisomer Identification Quality Control

pKa Shift Relative to Unsubstituted Fluorescein Alters Ionization and Reactivity Profiles

The electron-withdrawing nitro group raises the predicted pKa of the phenolic hydroxyls on the xanthene ring. The predicted pKa for 5-nitrofluorescein is 9.29 ± 0.20 , compared to the experimentally determined pKa of approximately 6.4 for unsubstituted fluorescein [1]. This ~3 unit increase means that at physiological pH (7.4), the ionization state of 5-nitrofluorescein differs significantly from that of fluorescein.

pKa Shift
Context-dependent
Predicted pKa ≈ 9.29 (5-nitro) vs. ~6.4 (fluorescein); Δ ≈ +2.9 units
Alters ionization and solubility at physiological pH
Predicted value; class-level context for dissolution/reaction pH
pKa Ionization State Bioconjugation Chemistry

Divergent Downstream Conjugate Mobility: 5-FITC vs. 6-FITC in Electrophoresis

5-Nitrofluorescein is the direct precursor to 5-aminofluorescein and subsequently 5-FITC, while 6-nitrofluorescein yields 6-FITC. Although the absorption and fluorescence spectra of 5-FITC and 6-FITC are very similar, their protein conjugates can migrate differently in electrophoretic gels and elute under different chromatographic conditions . The clean reduction of 5-nitrofluorescein to 5-aminofluorescein using a sodium sulfide–sodium hydrosulfide system was demonstrated to proceed without the reductive lactone cleavage that complicates alternative reduction methods [1].

Conjugate Mobility
Class-level
5-FITC vs. 6-FITC protein conjugates show distinct gel migration and HPLC retention
Impacts batch-to-batch reproducibility for labeling workflows
Conjugate- and system-dependent; class-level inference
Protein Labeling Electrophoretic Mobility FITC Isomer

Application Scenarios Where 5-Nitrofluorescein (CAS 3326-35-0) Provides Verifiable Procurement Advantage


Synthesis of Regioisomerically Pure 5-FITC for Standardized Immunofluorescence Diagnostics

5-Nitrofluorescein is the obligatory starting material for producing 5-aminofluorescein and subsequently fluorescein-5-isothiocyanate (5-FITC) with defined regioisomeric purity [1]. The clean reduction using Na₂S/NaSH avoids lactone ring opening, preserving the spiro structure [2]. The resulting 5-FITC yields protein conjugates with reproducible electrophoretic mobility and chromatographic retention, essential for FDA-regulated immunofluorescence diagnostic kits where conjugate consistency is a critical quality attribute .

Turn-On Fluorogenic Probe Development Exploiting Controlled PET Quenching

The PET rate constant of 0.67 × 10⁹ s⁻¹ confirms that 5-nitrofluorescein is effectively non-fluorescent, making it an ideal 'off' state for fluorogenic probes [1]. Upon reduction of the nitro group to an amino group, the PET quenching is relieved, and strong fluorescence is restored. This turn-on mechanism has been exploited in superoxide anion imaging probes where 4-nitrofluorescein is esterified with diphenylphosphinyl chloride to create a mitochondria-targeted sensor that selectively detects superoxide without interference from other reactive oxygen species [3].

Solvent Environment Probing Based on the Inverted Quantum Yield Response

The unusual increase in fluorescence quantum yield of the 5-nitrofluorescein dianion upon transitioning from aprotic to protic solvents [1] enables its use as an environmental polarity and hydrogen-bonding probe. This behavior is opposite to that of aminofluoresceins, allowing researchers to select the nitro derivative specifically when a probe that brightens in aqueous environments is needed, such as for monitoring water penetration in polymer matrices or micelle formation.

QC Verification of Regioisomeric Purity via UV-Vis λmax Measurement

The 7–10 nm hypsochromic shift of 5-nitrofluorescein relative to its 6-nitro and 3′-nitro isomers provides a simple, instrument-accessible method for incoming QC verification [1]. Procurement specifications can require a λmax within a narrow window (e.g., 490–495 nm for the dianion in aqueous NaOH) to ensure the correct isomer has been supplied, reducing the risk of downstream synthesis failures caused by isomeric contamination.

Application
Selection Property
Validation Focus
5-FITC synthesis for research immunofluorescence
Regioisomeric purity of nitro precursor
Conjugate electrophoretic mobility & chromatographic reproducibility
Turn-on fluorogenic probe development
Controlled PET quenching efficiency
Off-to-on fluorescence activation ratio after reduction
Solvent environment probing
Inverted quantum yield response
Fluorescence brightening in aqueous or protic media
QC verification by UV-Vis
λmax regioisomer hypsochromic shift
Spectroscopic identity confirmation and purity assessment
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